![molecular formula C14H22BNO3 B578015 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol CAS No. 1257431-63-2](/img/structure/B578015.png)
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C14H22BNO3. Its molecular weight is 263.14 g/mol . The compound is also known by several other names, including “5-(2-Hydroxypropan-2-yl)pyridine-3-boronic acid pinacol ester” and “2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol” among others .
Molecular Structure Analysis
The compound’s structure was corroborated by FTIR, 1H and 13C NMR spectroscopy and MS . The InChI string for the compound is “InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CN=C2)C©©O" .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.14 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound also has two rotatable bonds .Scientific Research Applications
Synthesis and Characterization
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to the one mentioned, are synthesized and characterized to understand their structural and physicochemical properties. Studies like those by Huang et al. (2021) focus on synthesizing boric acid ester intermediates, where they perform comprehensive structural analyses using techniques such as FTIR, NMR, and mass spectrometry, followed by X-ray diffraction and DFT studies to compare molecular structures and investigate molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Catalytic Applications
The tetramethyl-1,3,2-dioxaborolan-2-yl group is instrumental in catalytic processes. For instance, Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of aryl bromides, demonstrating the utility of these compounds in organic synthesis, especially in the borylation reactions that are pivotal for creating complex organic molecules (Takagi & Yamakawa, 2013).
Material Science and Polymer Research
In the realm of materials science, compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety are used in the synthesis of polymers with specific properties. Welterlich et al. (2012) discuss the synthesis of polymers containing isoDPP units in the main chain, which are deeply colored and exhibit unique electronic properties. These polymers find applications in organic electronics and photonics due to their solubility and electronic characteristics (Welterlich et al., 2012).
Biomedical Research
Although not directly related to the exact compound , derivatives of the tetramethyl-1,3,2-dioxaborolan-2-yl group have been explored in biomedical contexts. For example, Morrison et al. (2010) prepared boronated phosphonium salts, showcasing their potential in boron neutron capture therapy (BNCT), a targeted cancer treatment method. These salts show promise in delivering boron to malignant cells, underscoring the broader applicability of such compounds in therapeutic contexts (Morrison et al., 2010).
properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWGJYZBBBBXPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694484 |
Source
|
Record name | 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol | |
CAS RN |
1257431-63-2 |
Source
|
Record name | 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.